N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where the indoline reacts with benzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the ethoxylated benzoyl indoline with methylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted indoline derivatives with various functional groups.
Scientific Research Applications
N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in cancer and microbial infections.
Biological Studies: It is used in the study of cell signaling pathways and as a probe to investigate the role of indole derivatives in biological systems.
Pharmaceutical Development: The compound is explored for its potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity by forming hydrogen bonds and hydrophobic interactions.
Cell Signaling Modulation: It modulates cell signaling pathways by interacting with receptors and proteins involved in signal transduction.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(3,4,5-trimethoxybenzoyl)indoline-2-carboxamide: Similar structure with methoxy groups instead of ethoxy groups.
N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-sulfonamide: Similar structure with a sulfonamide group instead of a carboxamide group.
Uniqueness
N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide is unique due to its specific substitution pattern and the presence of both ethoxy and carboxamide groups.
Properties
IUPAC Name |
N-methyl-1-(3,4,5-triethoxybenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-5-28-19-13-16(14-20(29-6-2)21(19)30-7-3)23(27)25-17-11-9-8-10-15(17)12-18(25)22(26)24-4/h8-11,13-14,18H,5-7,12H2,1-4H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQMWSKKIWMDSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2C(CC3=CC=CC=C32)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.